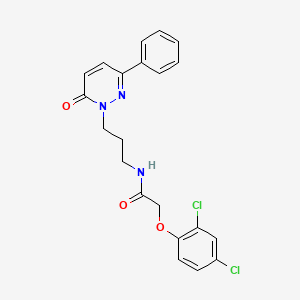

2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

説明

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-16-7-9-19(17(23)13-16)29-14-20(27)24-11-4-12-26-21(28)10-8-18(25-26)15-5-2-1-3-6-15/h1-3,5-10,13H,4,11-12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAMWCQBVFZPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:

-

Formation of the Dichlorophenoxy Intermediate

- Starting with 2,4-dichlorophenol, it is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

- Reaction conditions: Basic medium (e.g., NaOH), reflux.

-

Synthesis of the Pyridazinone Intermediate

- The pyridazinone core is synthesized by reacting hydrazine with an appropriate diketone to form the pyridazinone ring.

- Reaction conditions: Acidic or neutral medium, heating.

-

Coupling Reaction

- The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the pyridazinone intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

- Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings.

- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Reduction

- Reduction can occur at the carbonyl group of the pyridazinone ring.

- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Substitution

- The dichlorophenoxy group can undergo nucleophilic substitution reactions.

- Common reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding Studies: Its structure allows it to interact with biological receptors, aiding in the study of receptor-ligand interactions.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.

Industry

Agriculture: Possible use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

Material Science: Utilized in the development of new materials with specific properties.

作用機序

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the pyridazinone ring can form hydrogen bonds or coordinate with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

類似化合物との比較

Chlorophenoxy- and Piperazinyl/Acetamide Derivatives ()

Compounds 8c, 8d, and 8e from share a quinazolin-4(3H)-one core and chlorophenoxy-acetamide substituents but differ in their amine substituents (e.g., piperazinyl vs. propyl-linked groups). Key comparisons include:

Key Observations :

- The target compound’s pyridazinone core differs from the quinazolinone in 8c–8e, which may influence solubility and receptor binding.

- The propyl linker in the target compound (vs.

Apoptosis-Related Acetamide Derivatives ()

DICA (2-(2,4-dichlorophenoxy)-N-(2-mercaptoethyl)acetamide) is a caspase inhibitor with a thiol-containing side chain . In contrast, the target compound’s pyridazinone-propyl group lacks reactive thiols but introduces aromatic and hydrogen-bonding features. This structural divergence suggests distinct mechanisms—DICA likely targets cysteine proteases, while the target compound may interact with hydrophobic binding pockets (e.g., in kinases or GPCRs).

Adenosine Receptor Antagonists ()

Xanthine derivatives like 27 and 36 incorporate amide linkers and basic side chains to improve water solubility . Although the target compound lacks a xanthine core, its acetamide-pyridazinone-propyl architecture shares similarities in linker design. For example:

- Compound 36: Ki values for adenosine receptors (A1: 24 nM; A2A: 242 nM) highlight nanomolar affinity.

- Target Compound: The pyridazinone group may mimic xanthine’s planar heterocyclic structure, but without a basic side chain, its solubility and receptor selectivity likely differ.

Pyridazinone-Containing Analogs ()

Compound 3 (3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide) shares the pyridazinone-propyl chain but replaces the dichlorophenoxy group with a phenethylamide . This structural variation suggests divergent targets:

- Target Compound: The dichlorophenoxy group may enhance membrane permeability or confer herbicidal/antimicrobial properties.

生物活性

The compound 2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a pyridazine-based derivative that has attracted attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 404.30 g/mol. Its structure features a dichlorophenoxy group and a pyridazine moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives containing the pyridazine scaffold exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. The compound's structural modifications play a crucial role in enhancing its activity against COX-2 and other inflammatory mediators.

- Inhibition of COX Enzymes :

- The compound has been shown to inhibit COX-2 with an inhibition constant () in the low nanomolar range, suggesting potent anti-inflammatory properties. For instance, derivatives similar to this compound demonstrated values ranging from 5.3 to 106.4 nM against various human carbonic anhydrase (hCA) isoforms, indicating their potential as multi-target anti-inflammatory agents .

Anticancer Activity

The pyridazine derivatives have also been evaluated for their anticancer potential, particularly through their interaction with carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Inhibition of Cancer-related hCA Isoforms :

Data Tables

| Activity | Target | Inhibition Constant (nM) |

|---|---|---|

| COX-2 Inhibition | COX-2 | 5.3 - 106.4 |

| Inhibition of hCA IX | hCA IX | 4.9 |

| Inhibition of hCA XII | hCA XII | 5.3 |

Case Studies

- Study on Anti-inflammatory Effects :

- Evaluation of Anticancer Properties :

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example:

- Step 1: Substitution of 2,4-dichlorophenol with a halogenated acetamide precursor under alkaline conditions to form the phenoxyacetamide backbone .

- Step 2: Coupling the intermediate with a pyridazinone-propylamine derivative via a carbodiimide-mediated condensation (e.g., using EDCI or DCC) in anhydrous DMF at 0–5°C .

- Optimization: Control temperature (±2°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products. Monitor progress via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., 2,4-dichlorophenoxy protons at δ 7.2–7.8 ppm) and the pyridazinone ring’s keto-enol tautomerism .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 502.1) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What are the key structural features influencing this compound’s physicochemical properties?

- The 2,4-dichlorophenoxy group enhances lipophilicity (logP ~3.5), while the pyridazinone-propylacetamide moiety introduces hydrogen-bonding sites (e.g., N-H and C=O groups) for receptor binding .

- Polar surface area (PSA): ~90 Ų, suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study: Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., pH, serum proteins). Validate using:

- Standardized assays: Repeat under uniform conditions (e.g., 37°C, 5% CO, serum-free media).

- Orthogonal techniques: Compare fluorescence-based binding assays with radioligand displacement studies .

- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p <0.05) across replicates .

Q. What mechanistic hypotheses explain this compound’s interaction with auxin-related receptors?

- Structural analogs (e.g., compound 533 in ) act as synthetic auxin agonists by mimicking indole-3-acetic acid (IAA). Proposed mechanisms:

- Receptor Binding: The dichlorophenoxy group occupies hydrophobic pockets in TIR1/AFB auxin receptors, while the pyridazinone ring hydrogen-bonds with catalytic residues .

- Downstream Effects: Transcriptomic profiling (RNA-seq) can identify upregulated auxin-response genes (e.g., SAUR, GH3) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Molecular Dynamics (MD) Simulations: Predict binding stability with target receptors (e.g., RMSD <2 Å over 100 ns trajectories) .

- ADMET Prediction: Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

- Docking Studies: Identify substituents (e.g., replacing chlorine with fluorine) to enhance affinity (ΔG < -9 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。